3-[(3-Isopropylphenoxy)methyl]pyrrolidine hydrochloride
CAS No.: 1219949-40-2
Cat. No.: VC2929952
Molecular Formula: C14H22ClNO
Molecular Weight: 255.78 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1219949-40-2 |
|---|---|
| Molecular Formula | C14H22ClNO |
| Molecular Weight | 255.78 g/mol |
| IUPAC Name | 3-[(3-propan-2-ylphenoxy)methyl]pyrrolidine;hydrochloride |
| Standard InChI | InChI=1S/C14H21NO.ClH/c1-11(2)13-4-3-5-14(8-13)16-10-12-6-7-15-9-12;/h3-5,8,11-12,15H,6-7,9-10H2,1-2H3;1H |
| Standard InChI Key | PRDBPNLDDPHHLZ-UHFFFAOYSA-N |
| SMILES | CC(C)C1=CC(=CC=C1)OCC2CCNC2.Cl |
| Canonical SMILES | CC(C)C1=CC(=CC=C1)OCC2CCNC2.Cl |
Introduction
Chemical Identity and Properties
3-[(3-Isopropylphenoxy)methyl]pyrrolidine hydrochloride is identified by CAS No. 1219949-40-2 and has the molecular formula C14H22ClNO with a molecular weight of 255.78 g/mol. The compound features a pyrrolidine ring connected to a 3-isopropylphenoxy group via a methylene bridge. The hydrochloride salt formation enhances its stability and solubility characteristics, particularly in polar solvents.
Structural Identifiers
The following table presents the key structural identifiers of the compound:
| Identifier Type | Value |
|---|---|
| IUPAC Name | 3-[(3-propan-2-ylphenoxy)methyl]pyrrolidine;hydrochloride |
| Standard InChI | InChI=1S/C14H21NO.ClH/c1-11(2)13-4-3-5-14(8-13)16-10-12-6-7-15-9-12;/h3-5,8,11-12,15H,6-7,9-10H2,1-2H3;1H |
| Standard InChIKey | PRDBPNLDDPHHLZ-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)C1=CC(=CC=C1)OCC2CCNC2.Cl |
| PubChem Compound | 56830257 |
Synthesis and Production
The synthesis of 3-[(3-Isopropylphenoxy)methyl]pyrrolidine hydrochloride typically involves nucleophilic substitution reactions where the hydroxyl group of 3-isopropylphenol is replaced by the appropriately functionalized pyrrolidine moiety. The general synthetic approach may include the following steps:
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Preparation of a suitably functionalized pyrrolidine derivative, often starting from commercially available pyrrolidine compounds
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Activation of the 3-isopropylphenol to enhance its reactivity
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Nucleophilic substitution reaction to form the ether linkage
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Formation of the hydrochloride salt to enhance stability and solubility
The specific synthetic route may vary depending on the starting materials and desired scale of production. Manufacturing processes for pharmaceutical intermediates like this compound typically require careful control of reaction conditions to ensure high purity and yield.
Applications in Research and Development
Pharmaceutical Research
3-[(3-Isopropylphenoxy)methyl]pyrrolidine hydrochloride has significant applications in pharmaceutical research due to its structural features that make it valuable as a building block in drug discovery programs. The pyrrolidine ring is a common structural motif in many biologically active compounds, while the isopropylphenoxy group can contribute to specific binding interactions with biological targets.
Potential applications include:
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Building block for the synthesis of novel active pharmaceutical ingredients
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Intermediate in the preparation of compounds targeting specific biological pathways
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Starting material for structure-activity relationship studies
Medicinal Chemistry
In medicinal chemistry, compounds containing pyrrolidine rings connected to aromatic systems via ether linkages have shown various biological activities. Similar structural scaffolds have been explored in the development of:
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Enzyme inhibitors
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Receptor modulators
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Compounds targeting central nervous system disorders
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Anti-inflammatory agents
Comparative Analysis with Related Compounds
To better understand the potential significance of 3-[(3-Isopropylphenoxy)methyl]pyrrolidine hydrochloride, it is valuable to compare it with structurally related compounds:
| Compound | Structural Difference | Potential Impact on Activity |
|---|---|---|
| 3-(3-Isopropylphenoxy)pyrrolidine hydrochloride | Lacks the methylene bridge | May have different binding properties due to altered spatial arrangement and flexibility |
| 3-[(3-Ethoxyphenoxy)methyl]pyrrolidine hydrochloride | Contains ethoxy instead of isopropyl substituent | Different lipophilicity and steric properties affecting target binding |
| 3-[(2-Methoxyphenoxy)methyl]pyrrolidine hydrochloride | Methoxy substituent at position 2 instead of isopropyl at position 3 | Altered electronic properties and hydrogen bonding potential |
| 3-[(4-Isopropylphenoxy)methyl]pyrrolidine hydrochloride | Isopropyl group at position 4 instead of position 3 | Different spatial orientation affecting target interactions |
This comparison highlights how subtle structural variations can potentially lead to significant differences in biological activity and physicochemical properties.
Chemical Reactivity and Stability
Based on its structural features, 3-[(3-Isopropylphenoxy)methyl]pyrrolidine hydrochloride is likely to exhibit reactivity patterns typical of:
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Secondary amines (pyrrolidine nitrogen)
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Potential for N-alkylation reactions
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Formation of amides and carbamates
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Participation in reductive amination
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Aryl ethers
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Stability under most conditions
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Potential cleavage under strong acidic conditions
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Hydrochloride salts
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Neutralization to form free base
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Improved stability against oxidation compared to free amine
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Enhanced water solubility
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These reactivity patterns explain why this compound serves as a valuable intermediate in synthetic chemistry, offering multiple points for further functionalization.
Analytical Characterization
For research applications requiring high purity, 3-[(3-Isopropylphenoxy)methyl]pyrrolidine hydrochloride can be characterized using various analytical techniques:
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Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation
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High-Performance Liquid Chromatography (HPLC) for purity assessment
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Mass Spectrometry (MS) for molecular weight confirmation
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Infrared Spectroscopy (IR) for functional group identification
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Elemental Analysis for composition verification
Research Status and Future Directions
Current research involving 3-[(3-Isopropylphenoxy)methyl]pyrrolidine hydrochloride appears to be primarily focused on its role as a synthetic intermediate rather than as a final compound of interest itself. The presence of this compound in chemical databases and commercial catalogs suggests its utility in organic synthesis and medicinal chemistry research programs.
Future research directions may include:
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Exploration of its potential as a scaffold for developing biologically active compounds
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Investigation of structure-activity relationships by systematic modification of its structure
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Development of improved synthetic routes for more efficient production
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Identification of specific biological targets for derivatives containing this structural motif
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